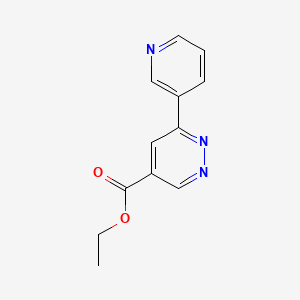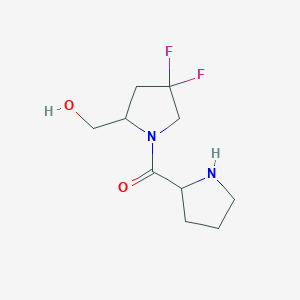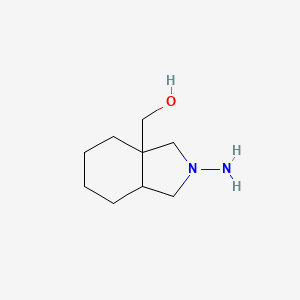
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate
説明
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate (EPPC) is a synthetic compound composed of ethyl, pyridine, pyridazine and carboxylic acid groups. It is a member of the pyridazine family and is used in a variety of scientific research applications. EPPC has been studied for its potential to be used as a therapeutic agent and in laboratory experiments.
科学的研究の応用
Organic Synthesis Methodologies
Research has demonstrated the utility of related ethyl carboxylate compounds in organic synthesis, particularly in the creation of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This methodology provides access to ethyl 6-substituted tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, offering a versatile tool for constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).
Antimicrobial Evaluation
Ethyl carboxylate derivatives have also been evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of new pyrimidine derivatives, including pyridazine-based compounds, have been reported. These studies highlight the potential of such compounds in developing novel antimicrobial agents (A. Farag et al., 2008).
Novel Heterocyclic Compounds
The reactivity of ethyl α-carbamoyl derivatives towards active methylene reagents has been explored to yield pyran, pyridine, and pyridazine derivatives. Such research underlines the flexibility of ethyl carboxylate compounds in synthesizing polyfunctionally substituted heterocycles, contributing to the field of heterocyclic chemistry with potential applications in drug discovery and material science (R. Mohareb et al., 2004).
Synthesis of Selenolo[2,3-b]pyridine Derivatives
The synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate showcases the application of related compounds in creating selenolo[2,3-b]pyridine derivatives with significant antioxidant activity. Such studies open new avenues for the synthesis of selenium-containing heterocycles with potential biological activities (R. Zaki et al., 2017).
特性
IUPAC Name |
ethyl 6-pyridin-3-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-6-11(15-14-8-10)9-4-3-5-13-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFFVUAMQAOYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1493176.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)





![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)
![(6-Amino-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493193.png)
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)